

3-(Aminomethyl)benzenesulfonamide literature review and background

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Compound of Interest

Compound Name:	3-(Aminomethyl)benzenesulfonamide
Cat. No.:	B031994

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An In-Depth Technical Guide to **3-(Aminomethyl)benzenesulfonamide**: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, **3-(Aminomethyl)benzenesulfonamide** emerges as a particularly versatile scaffold, offering multiple points for chemical modification and a favorable profile for interacting with diverse biological targets. This technical guide provides a comprehensive review of **3-(Aminomethyl)benzenesulfonamide**, synthesizing literature on its chemical properties, synthesis, and multifaceted pharmacological activities. We will delve into its established role as a carbonic anhydrase inhibitor and explore its application in the development of novel anticancer, antiviral, and cardiovascular agents. Through an examination of structure-activity relationships, detailed experimental protocols, and mechanistic insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity.

Introduction: The Significance of the Benzenesulfonamide Core

The sulfonamide functional group ($-\text{S}(=\text{O})_2\text{-N}<$) is a privileged structure in drug design, renowned for its ability to mimic a carboxylate group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. Its introduction into a benzene ring creates the benzenesulfonamide scaffold, a framework that has given rise to diuretics, antidiabetics, and some of the first effective antimicrobial agents.

3-(Aminomethyl)benzenesulfonamide (CAS: 628298-58-8) is a specific isomer that strategically places a primary sulfonamide group and a reactive aminomethyl group on a benzene ring in a meta-arrangement.^[1] This configuration provides a unique three-dimensional vector for functionalization, allowing for the exploration of chemical space in multiple directions. The primary sulfonamide is crucial for targeting metalloenzymes like carbonic anhydrases, while the aminomethyl group serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemistry and biology that make this compound a valuable starting point for innovative therapeutic development.

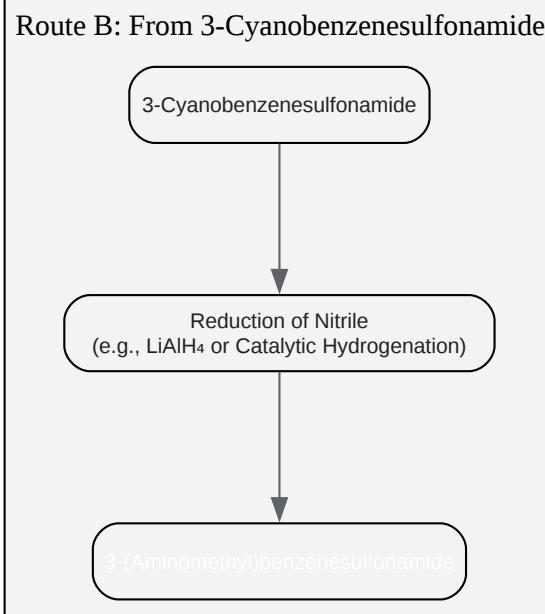
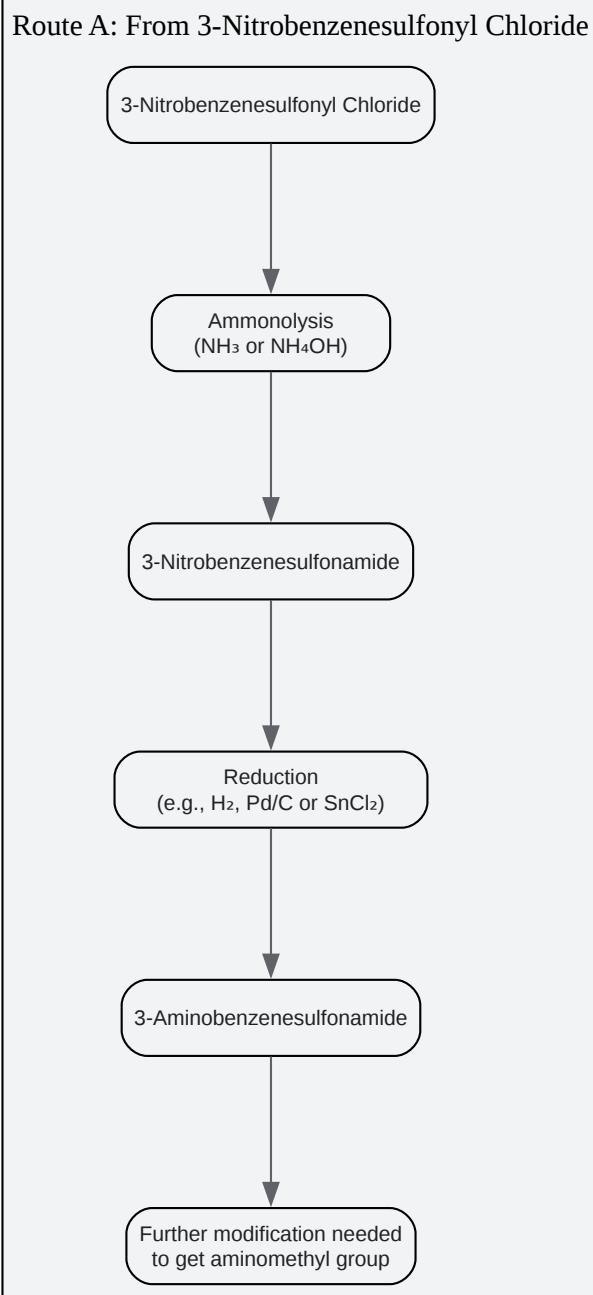
Physicochemical Properties and Synthesis

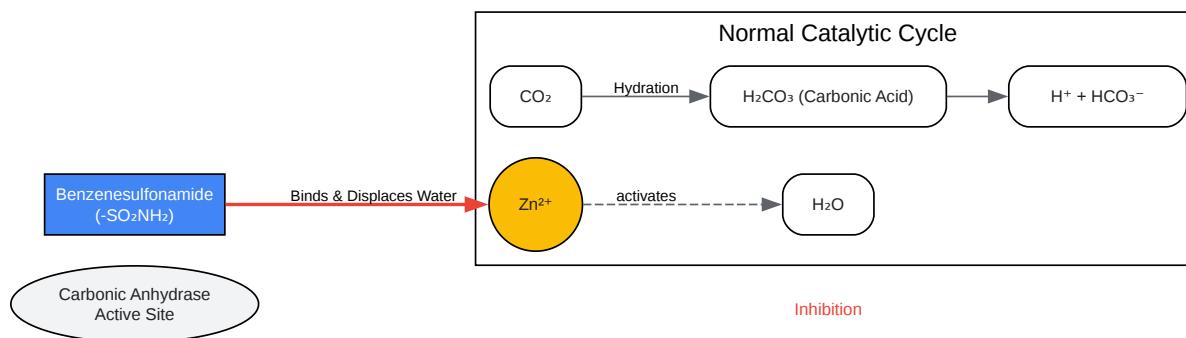
A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Property	Value	Reference(s)
Chemical Name	3-(Aminomethyl)benzenesulfonamide	[1]
Synonym(s)	3-Sulfamoylbenzylamine	[2]
CAS Number	628298-58-8 (Free Base)	[1]
670280-13-4 (HCl Salt)	[3] [4]	
Molecular Formula	$\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}$	[1]
Molecular Weight	186.23 g/mol	[1]

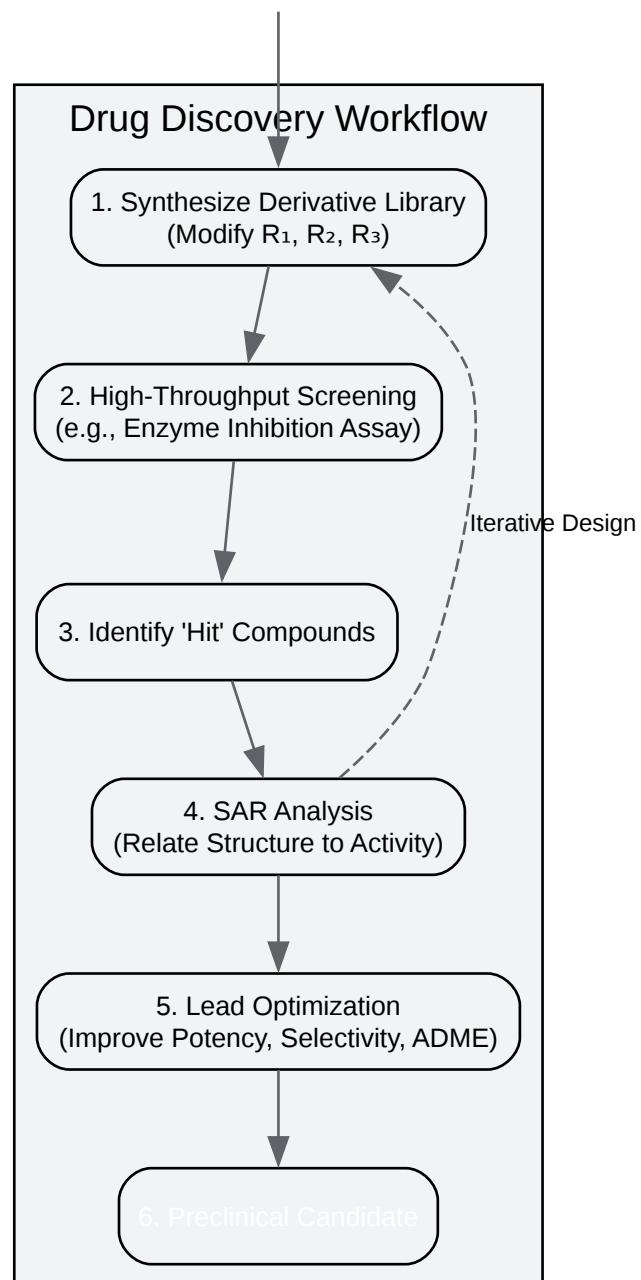
General Synthetic Strategies

The synthesis of **3-(Aminomethyl)benzenesulfonamide** and its derivatives typically follows established organosulfur chemistry principles. While a specific, detailed synthesis for the parent compound is not readily available in the reviewed literature, a plausible and generalizable pathway can be constructed based on common methods for analogous structures.^{[5][6][7]} A common approach begins with a commercially available starting material, such as 3-cyanobenzenesulfonyl chloride or 3-nitrobenzenesulfonyl chloride, which is then elaborated to introduce the required functional groups.





3-(Aminomethyl)benzenesulfonamide Scaffold

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